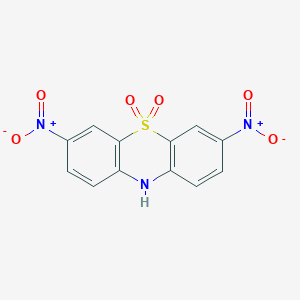![molecular formula C18H25N3O4 B5523652 2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)
2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to our molecule of interest typically involves multi-step organic reactions. For example, Kumar et al. (2017) described the synthesis of related piperazine derivatives starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and subsequent Mannich’s reaction with N-methyl piperazine (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like IR, NMR, and mass spectrometry. Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and characterized its structure using IR, 1H NMR, and X-ray diffraction, revealing a non-planar molecule stabilized by van der Waals and dipole-dipole forces (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives can participate in various chemical reactions, leading to a range of products with diverse biological activities. Hussain et al. (2018) synthesized 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides with significant antibacterial potential (Hussain et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structural similarities, particularly those involving methoxyphenyl, piperazinyl, and acetamide groups, have been synthesized and evaluated for various biological activities. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and tested for antidepressant and antianxiety activities, indicating the potential psychiatric applications of structurally related compounds (Kumar et al., 2017).
Antimicrobial and Anticancer Evaluation
A series of acetamide derivatives, including those with piperazine and thiazole moieties, have been explored for their antimicrobial and anticancer activities. These studies suggest that modifications on the acetamide backbone, coupled with heterocyclic structures like piperazine, can lead to significant biological activities, providing a foundation for the development of new therapeutic agents (Ali et al., 2013).
Enzyme Inhibition and Neurological Applications
The exploration of synthetic multifunctional amides, including piperazine derivatives, for therapeutic applications in Alzheimer's disease through enzyme inhibition showcases the potential of similar compounds in neurological research. These compounds exhibit moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their relevance in the development of new drugs against neurodegenerative diseases (Hassan et al., 2018).
Imaging and Diagnostic Applications
The synthesis and preclinical evaluation of piperazine derivatives for imaging cerebral adenosine A2A receptors with PET indicate the utility of these compounds in diagnostic imaging. Such applications demonstrate the importance of structurally related compounds in enhancing imaging techniques for neurological disorders (Zhou et al., 2014).
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-16-7-3-2-6-15(16)21-9-8-20(13-18(21)23)12-17(22)19-11-14-5-4-10-25-14/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHYLRQMFYAVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)
![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)


![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)